molecular formula C10H12Cl3N3O B1440881 4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine CAS No. 1007206-27-0

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

Cat. No. B1440881
M. Wt: 296.6 g/mol
InChI Key: PUTVNEMQQZJURT-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine is a chemical compound with the molecular formula C10H12Cl3N3O . It has a molecular weight of 296.58 . The IUPAC name for this compound is 4-[4,6-dichloro-5-(2-chloroethyl)-2-pyrimidinyl]morpholine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.58 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods

    The compound has been used in the synthesis of various derivatives. For instance, Lei et al. (2017) utilized it in synthesizing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, using a green synthetic method (Lei et al., 2017).

  • Inhibitors Synthesis

    Hobbs et al. (2019) explored 4-(Pyrimidin-4-yl)morpholines as pharmacophores for PI3K and PIKKs inhibition, highlighting their significance in forming key hydrogen bonding interactions (Hobbs et al., 2019).

Pharmaceutical Research

  • Antimicrobial Activity

    Patel et al. (2003) synthesized compounds from a similar structure, which were screened for antibacterial, antifungal, and antitubercular activities (Patel et al., 2003).

  • Potential in Parkinson's Disease

    Wang et al. (2017) synthesized a compound for PET imaging in Parkinson's disease research, showcasing the application of related structures in neurodegenerative diseases (Wang et al., 2017).

Molecular and Structural Analysis

  • Hydrogen-Bonded Sheet Structures

    Orozco et al. (2008) studied the bond distances and electronic polarization in similar compounds, providing insights into their molecular structure and potential interactions (Orozco et al., 2008).

  • Cross-Coupling Reactions

    Martínez et al. (2012) investigated the synthesis of 4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, highlighting the versatility of this compound in creating bioactive compounds (Martínez et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-[4,6-dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3N3O/c11-2-1-7-8(12)14-10(15-9(7)13)16-3-5-17-6-4-16/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTVNEMQQZJURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C(=N2)Cl)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719911
Record name 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

CAS RN

1007206-27-0
Record name 4-[4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
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4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
Reactant of Route 5
4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine
Reactant of Route 6
4-(4,6-Dichloro-5-(2-chloroethyl)pyrimidin-2-yl)morpholine

Citations

For This Compound
2
Citations
H Kawada, H Ebiike, M Tsukazaki, S Yamamoto… - Bioorganic & Medicinal …, 2015 - Elsevier
Phosphoinositide 3-kinase (PI3K) is activated in various human cancer cells and well known as a cancer therapy target. We previously reported a dihydropyrrolopyrimidine derivative as …
Number of citations: 8 www.sciencedirect.com
河田発夫, 薬第 - (No Title), 2017 - Tohoku University
Number of citations: 5

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